molecular formula C26H52N2O2 B15080976 N1,N2-Didodecyloxalamide

N1,N2-Didodecyloxalamide

Cat. No.: B15080976
M. Wt: 424.7 g/mol
InChI Key: WHQSLMYNWIIFHX-UHFFFAOYSA-N
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Description

N1,N2-Didodecyloxalamide: is an organic compound with the molecular formula C26H52N2O2 It is a derivative of oxalamide, where the hydrogen atoms on the nitrogen atoms are replaced by dodecyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N2-Didodecyloxalamide can be synthesized through a reaction involving 1-lauryl bromide and oxamide . The reaction is typically carried out in the presence of potassium phosphate , copper(I) iodide , and glycine as a catalyst. The reaction is conducted in toluene under an inert atmosphere and refluxed for 24 hours. The product is then purified by washing with water and cold ether, followed by drying .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically packaged in various quantities ranging from 1 kg to 1 ton .

Chemical Reactions Analysis

Types of Reactions: N1,N2-Didodecyloxalamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1,N2-Didodecyloxalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N2-Didodecyloxalamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .

Comparison with Similar Compounds

  • N1,N2-Diphenylacenaphthylene-1,2-diimine
  • N1,N2-Didodecylurea
  • N1,N2-Didodecylthiourea

Comparison: N1,N2-Didodecyloxalamide is unique due to its specific dodecyl groups, which impart distinct chemical properties compared to other similar compounds. For example, N1,N2-Diphenylacenaphthylene-1,2-diimine has phenyl groups instead of dodecyl groups, leading to different reactivity and applications .

Properties

Molecular Formula

C26H52N2O2

Molecular Weight

424.7 g/mol

IUPAC Name

N,N'-didodecyloxamide

InChI

InChI=1S/C26H52N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

WHQSLMYNWIIFHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(=O)NCCCCCCCCCCCC

Origin of Product

United States

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